REACTION_CXSMILES
|
FC1C=C(C2CCC3C(=CC=C(O)C=3)O2)C=CC=1.[CH3:19][CH:20]1[CH:29](O)[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([OH:31])[CH:27]=2)[O:22][CH:21]1[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[CH3:19][CH:20]1[CH2:29][C:28]2[C:23](=[CH:24][CH:25]=[C:26]([OH:31])[CH:27]=2)[O:22][CH:21]1[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1
|
Name
|
2-(3-fluorophenyl)chroman-6-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1OC2=CC=C(C=C2CC1)O
|
Name
|
3-methyl-2-phenylchroman-4,6-diol
|
Quantity
|
605 mg
|
Type
|
reactant
|
Smiles
|
CC1C(OC2=CC=C(C=C2C1O)O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(OC2=CC=C(C=C2C1)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |